Caprylyl pyrrolidone

Catalog No.
S13197674
CAS No.
60437-60-7
M.F
C12H21NO2
M. Wt
211.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caprylyl pyrrolidone

CAS Number

60437-60-7

Product Name

Caprylyl pyrrolidone

IUPAC Name

1-octanoylpyrrolidin-2-one

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

InChI

InChI=1S/C12H21NO2/c1-2-3-4-5-6-8-11(14)13-10-7-9-12(13)15/h2-10H2,1H3

InChI Key

CRWPSVYQTNMIPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N1CCCC1=O

Caprylyl pyrrolidone is a synthetic compound belonging to the class of pyrrolidones, characterized by its unique chemical structure that includes a pyrrolidone ring and a capryl (octyl) side chain. Its molecular formula is C12H21NO2C_{12}H_{21}NO_2, and it has a molecular weight of approximately 213.31 g/mol. This compound is typically presented as a clear, colorless to light yellow liquid with a faint odor. It is known for its excellent solubility in both water and organic solvents, making it versatile in various applications, particularly in the cosmetic and pharmaceutical industries .

Due to the presence of the lactam ring. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, caprylyl pyrrolidone can hydrolyze, leading to the formation of caprylic acid and 2-pyrrolidone.
  • Esterification: It can react with alcohols to form esters, which are often used in formulations to enhance skin penetration or modify viscosity.
  • Oxidation: The alkyl chain may undergo oxidation reactions, resulting in various oxidized derivatives that can alter its biological activity or solubility characteristics .

Caprylyl pyrrolidone exhibits notable biological activities, particularly as a skin-conditioning agent. It functions as a permeation enhancer, facilitating the absorption of other active ingredients through the skin barrier. Studies have shown that it enhances the transdermal delivery of certain drugs, making it valuable in topical formulations. Additionally, caprylyl pyrrolidone has demonstrated antimicrobial properties, which contribute to its use in personal care products .

The synthesis of caprylyl pyrrolidone typically involves the reaction of 2-pyrrolidone with octanoic acid or its derivatives under controlled conditions. Common methods include:

  • Direct Amidation: 2-Pyrrolidone reacts with octanoic acid in the presence of catalysts at elevated temperatures.
  • Esterification followed by Hydrolysis: An ester intermediate is formed first and then hydrolyzed to yield caprylyl pyrrolidone.
  • Use of Solvents: Solvents such as dimethyl sulfoxide may be employed to facilitate the reaction and improve yields .

Caprylyl pyrrolidone finds extensive applications across various industries:

  • Cosmetics and Personal Care: It is used as an emulsifier, surfactant, and skin-conditioning agent in lotions, creams, and hair care products.
  • Pharmaceuticals: Its ability to enhance drug solubility makes it suitable for topical formulations and transdermal patches.
  • Industrial

Several compounds share structural similarities with caprylyl pyrrolidone. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
N-Octyl PyrrolidoneC12H23NOC_{12}H_{23}NOUsed as a solvent; exhibits strong wetting properties
N-Methyl-2-PyrrolidoneC5H9NOC_5H_{9}NOCommon solvent; enhances drug solubility
N-Dodecyl PyrrolidoneC15H29NOC_{15}H_{29}NOLonger alkyl chain; used in similar applications

Uniqueness of Caprylyl Pyrrolidone

Caprylyl pyrrolidone stands out due to its optimal balance between hydrophilic and lipophilic properties, allowing it to act effectively both as a solvent and an emulsifier. Its specific structure enables enhanced skin penetration capabilities compared to other similar compounds like N-Octyl Pyrrolidone, which primarily functions as a wetting agent without the same level of biological activity .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

211.157228913 g/mol

Monoisotopic Mass

211.157228913 g/mol

Heavy Atom Count

15

UNII

6F343L705S

Use Classification

Cosmetics -> Cleansing; Foaming; Surfactant

Dates

Last modified: 08-10-2024

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